2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-9-11-4-6-14(7-5-11)22-10-15(19)16-12-2-1-3-13(8-12)17(20)21/h1-9H,10H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTMCURSIAXIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (4-Formylphenoxy)acetic Acid
The foundational step in preparing 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide involves the synthesis of (4-formylphenoxy)acetic acid. This intermediate is generated via nucleophilic aromatic substitution between 4-hydroxybenzaldehyde and monochloroacetic acid under alkaline conditions.
Procedure :
4-Hydroxybenzaldehyde (1.0 g, 8.16 mmol) is dissolved in a 33% sodium hydroxide solution (3.5 mL). Monochloroacetic acid (2.5 mL, 50% solution) is added dropwise, and the mixture is heated on a water bath for 1 hour. The reaction is acidified with dilute HCl, extracted with diethyl ether, and washed with 5% sodium carbonate. Subsequent acidification yields (4-formylphenoxy)acetic acid as a crystalline solid.
Key Data :
Amidation with 3-Nitroaniline
The second step couples (4-formylphenoxy)acetic acid with 3-nitroaniline via thermal amidation. This reaction proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acid, facilitated by high temperatures.
Conventional Thermal Method :
(4-Formylphenoxy)acetic acid (1.0 g, 5.55 mmol) and 3-nitroaniline (2.0 g, 14.4 mmol) are combined in a dry round-bottom flask fitted with an air condenser. The mixture is heated at 140–160°C for 2–5 hours. The crude product is purified via recrystallization from ethanol, yielding this compound.
Optimized Parameters :
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Temperature : 140–160°C
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Reaction Time : 3 hours (optimal)
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Yield : 70–75%
-
Purity Check : Thin-layer chromatography (TLC) using benzene:methanol (9:1).
Spectroscopic Characterization and Analytical Validation
Infrared Spectroscopy (IR)
The IR spectrum of this compound confirms functional groups critical to its structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
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δ 10.0 (s, 1H) : Aldehyde proton.
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δ 8.20 (s, 1H) : Amide NH.
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δ 7.63–7.78 (m, 2H) : Aromatic protons adjacent to nitro group.
¹³C NMR :
Mass Spectrometry
The molecular ion peak at m/z 301.22 ([M]⁺) aligns with the theoretical molecular weight (301.26 g/mol). Fragmentation patterns include loss of the nitro group (Δm/z = -46) and cleavage of the acetamide bridge.
Comparative Analysis of Synthetic Methods
Thermal Amidation vs. Solvent-Based Approaches
While the conventional thermal method achieves moderate yields (70–75%), alternative solvent-based approaches using ethanol/water mixtures at room temperature have been explored for analogous compounds. However, prolonged reaction times (4–6 hours) and lower yields (60–65%) make thermal methods preferable for scalability.
Recrystallization Strategies
Recrystallization solvents significantly impact purity:
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol | 85 | Needle-like |
| DMF/Ethanol | 90 | Prismatic |
| Hexane | 70 | Amorphous |
Ethanol emerges as the optimal solvent, balancing purity and crystal stability.
Challenges and Optimization Opportunities
Byproduct Formation
Side reactions, such as over-amination or aldehyde oxidation, are mitigated by strict temperature control and inert atmospheres.
Green Chemistry Considerations
Replacing monochloroacetic acid with glycine derivatives could reduce toxicity, though this remains untested for this compound.
Industrial Applications and Pharmacological Relevance
While beyond the scope of this report, the compound’s structural motifs suggest potential as a hypoglycemic agent or kinase inhibitor, warranting further pharmacological study .
Chemical Reactions Analysis
Types of Reactions
2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 2-(4-carboxyphenoxy)-N-(3-nitrophenyl)acetamide.
Reduction: 2-(4-formylphenoxy)-N-(3-aminophenyl)acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states.
Comparison with Similar Compounds
Key Structural Features :
- Formyl group : Enhances reactivity for condensation reactions (e.g., Schiff base formation) .
- Meta-nitrophenyl group : Imparts strong electron-withdrawing effects, influencing electronic properties and solubility .
- Acetamide backbone : Provides hydrogen-bonding capacity and structural flexibility .
Synthesis: The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 4-formylphenoxy acetic acid derivatives with 3-nitroaniline in the presence of coupling agents or under reflux conditions .
Characterization :
- IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N–H stretch), ~1680–1700 cm⁻¹ (C=O amide and formyl), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- ¹H NMR : Signals for formyl proton (~10 ppm), aromatic protons (δ 7–8.5 ppm), and acetamide methylene (~4.5 ppm) .
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituent on the acetamide nitrogen significantly influences yield, melting point, and reactivity. Below is a comparative analysis (Table 1):
Table 1: Comparison of 2-(4-Formylphenoxy)-N-(Aryl)Acetamide Derivatives
Key Observations :
Electron Effects : Chloro (3d) and nitro (target, 2o) groups enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution or Schiff base formation .
Heterocyclic Derivatives : Pyridinyl (2p) and antipyrinyl (3g) substituents improve solubility in polar solvents due to increased hydrogen-bonding capacity .
Challenges and Opportunities
Biological Activity
2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide is a synthetic organic compound with a molecular formula of C15H12N2O5 and a molecular weight of 300.27 g/mol. This compound features a unique structure that includes a formyl group attached to a phenoxy moiety and an N-(3-nitrophenyl) acetamide group. The presence of both electron-withdrawing and electron-donating groups in its structure suggests potential biological activity, although specific research on this compound remains limited.
The compound's reactivity is influenced by the formyl group, which can participate in nucleophilic reactions. The structure of this compound allows for various chemical interactions, potentially leading to diverse biological effects.
Biological Activities
Research indicates that compounds similar to this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents .
- Anticancer Activity : The cytotoxic effects of structurally similar compounds have been evaluated in cancer cell lines. For example, studies have demonstrated significant cytotoxicity against liver carcinoma cell lines (HEPG2-1), with IC50 values indicating the concentration required for 50% inhibition of cell viability . This suggests that this compound may also exhibit anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The presence of functional groups such as nitro and formyl influences its interactions with biological targets. Compounds with electron-donating groups tend to exhibit enhanced biological activity compared to those with electron-withdrawing groups .
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxicity of various acetamide derivatives, including this compound, researchers utilized the MTT assay to determine the IC50 values against HEPG2-1 cells. The results indicated that modifications in substituents significantly affected cytotoxic potency, with certain derivatives showing promising activity comparable to standard chemotherapeutics .
- Antimicrobial Testing : Another study focused on the antibacterial potential of related acetamide derivatives revealed that compounds structurally similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on this chemical scaffold .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals distinct differences in their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-nitrophenyl)acetamide | Lacks formyl group | Primarily studied for toxicity |
| 2-(4-formylphenoxy)-N-(4-nitrophenyl)acetamide | Different nitro substitution | Potentially different activities |
| 2-(4-methoxyphenoxy)-N-(3-nitrophenyl)acetamide | Substituted methoxy instead of formyl | Varies in solubility and reactivity |
Q & A
Q. What are the established synthetic routes for preparing 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Step 1 : React 4-formylphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(4-formylphenoxy)acetyl chloride.
Step 2 : Couple the intermediate with 3-nitroaniline under anhydrous conditions (e.g., DCM, 0–5°C) to form the acetamide backbone.
- Optimization : Use in situ FTIR to monitor reaction progress and adjust stoichiometry. Recrystallization from methanol/water (9:1 v/v) improves purity .
- Yield Enhancement : Catalytic DMAP (5 mol%) accelerates acylation, reducing side-product formation .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or impurities in this compound?
- Methodological Answer :
- ¹H NMR :
- The formyl proton (CHO) appears as a singlet at δ ~9.8–10.0 ppm.
- Nitrophenyl protons show distinct splitting patterns (e.g., para-substituted nitro group at δ ~8.2–8.5 ppm).
- FTIR :
- Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹.
- Contradiction Resolution : Overlapping signals (e.g., aromatic protons) can be resolved via 2D NMR (HSQC, HMBC) .
Q. What solvent systems are recommended for recrystallization to achieve high-purity crystals suitable for X-ray diffraction?
- Methodological Answer :
- Primary Solvent : Ethanol or methanol (high polarity aids in dissolving nitro/amide groups).
- Anti-Solvent : Water or hexane (slow diffusion at 4°C minimizes crystal defects).
- Crystal Quality : Single crystals grown via vapor diffusion (e.g., methanol/ethyl acetate) yield monoclinic systems (space group C2/c) with resolved intermolecular H-bonding (e.g., C=O⋯H–N interactions) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict reaction pathways or regioselectivity in derivatives of this compound?
- Methodological Answer :
- Reaction Mechanism : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for acylation or nitration steps. Compare activation energies to predict dominant pathways .
- Regioselectivity : Natural Bond Orbital (NBO) analysis identifies electron-deficient sites (e.g., nitro group directs electrophilic substitution to meta positions).
- Validation : Overlay computed IR spectra with experimental data to confirm accuracy .
Q. What strategies resolve contradictions between experimental data (e.g., melting point deviations, unexpected HPLC peaks) in batch synthesis?
- Methodological Answer :
- Hypothesis Testing :
Impurity Identification : Use LC-MS/MS to detect by-products (e.g., unreacted 3-nitroaniline or hydrolyzed intermediates).
Thermal Analysis : DSC/TGA identifies polymorphic transitions or decomposition events causing melting point variability .
- Case Study : A 5°C deviation in melting point was traced to residual DMF solvent; Soxhlet extraction with acetone resolved the issue .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability or solubility?
- Methodological Answer :
- X-ray Crystallography : Analyze packing motifs (e.g., π-π stacking between nitrophenyl groups or H-bonding networks involving the acetamide moiety).
- Solubility Prediction : Use Mercury 4.3 to calculate lattice energy and correlate with experimental solubility in DMSO/water mixtures.
- Stability : Strong C–H⋯O interactions (2.8–3.0 Å) reduce hygroscopicity, enhancing shelf-life .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
